N-(2,3-dichlorophenyl)-N'-3-isoxazolylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dichlorophenyl)-N'-3-isoxazolylurea, commonly known as DIuron, is a herbicide that belongs to the family of urea herbicides. It is widely used in agriculture to control the growth of weeds and unwanted plants. DIuron was first introduced in the market in the 1950s and has since been used extensively in various parts of the world.
Mechanism of Action
DIuron works by inhibiting the photosynthesis process in plants. It interferes with the electron transport chain in chloroplasts, leading to a reduction in the production of ATP and NADPH. This, in turn, leads to the death of the plant. In cancer cells, DIuron inhibits the activity of a protein called STAT3, which is involved in cell growth and survival. By inhibiting STAT3, DIuron can induce cell death in cancer cells.
Biochemical and Physiological Effects:
DIuron has been shown to have both acute and chronic toxic effects on animals. Acute exposure to DIuron can cause respiratory distress, convulsions, and even death. Chronic exposure to DIuron can lead to liver and kidney damage, as well as reproductive and developmental problems. DIuron has also been shown to have endocrine-disrupting effects, which can lead to hormonal imbalances.
Advantages and Limitations for Lab Experiments
DIuron is a widely used herbicide, making it readily available for lab experiments. It is also relatively inexpensive, making it an affordable option for researchers. However, DIuron has been shown to have toxic effects on animals, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on DIuron. One area of interest is the development of new herbicides that are more effective and less toxic than DIuron. Another area of interest is the potential use of DIuron in cancer treatment. Further research is needed to determine the optimal dosage and administration of DIuron for this purpose. Additionally, research is needed to better understand the toxic effects of DIuron on animals and to develop strategies to mitigate these effects.
Synthesis Methods
DIuron can be synthesized by reacting 3-amino-2,3-dichlorobenzoic acid with isoxazol-3-yl-N,N-dimethylcarbamate. The reaction takes place in the presence of a catalyst and a solvent. The resulting product is then purified and dried to obtain DIuron.
Scientific Research Applications
DIuron has been extensively studied for its herbicidal properties. It is used in agriculture to control the growth of weeds and unwanted plants, especially in crops such as cotton, soybean, and sugarcane. DIuron has also been studied for its potential use in the treatment of cancer. Research has shown that DIuron can inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(1,2-oxazol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-6-2-1-3-7(9(6)12)13-10(16)14-8-4-5-17-15-8/h1-5H,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCWVCWWRHTFCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)NC2=NOC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49824256 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.